molecular formula C9H18N2O B2565082 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine CAS No. 2248291-75-8

1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine

Cat. No. B2565082
M. Wt: 170.256
InChI Key: OZENENSPRSFAOH-UHFFFAOYSA-N
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Description

“1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine” is a chemical compound with the CAS Number: 2248291-75-8 . It has a molecular weight of 170.25 . The IUPAC name for this compound is 1-methyl-8-oxa-1-azaspiro[4.5]decan-3-amine . It is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine” is 1S/C9H18N2O/c1-11-7-8(10)6-9(11)2-4-12-5-3-9/h8H,2-7,10H2,1H3 .


Physical And Chemical Properties Analysis

“1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine” is a liquid at room temperature . It has a molecular weight of 170.25 .

Scientific Research Applications

Electrophilic Amination and C-H Acidic Compounds

Research has explored the electrophilic amination of C-H acidic compounds with 1-oxa-2-azaspiro derivatives, leading to the discovery of new chemical reactions and the synthesis of complex organic molecules. These studies have contributed significantly to the field of organic chemistry, providing novel methodologies for constructing nitrogen-containing spirocyclic compounds, which are valuable in pharmaceutical research and development (Andreae et al., 1992).

Antiviral Research

The antiviral activity of 1-thia-4-azaspiro derivatives against human coronaviruses and influenza viruses has been investigated, identifying compounds with potent inhibitory effects. This line of research is crucial for the development of new antiviral drugs, especially in the context of emerging infectious diseases (Apaydın et al., 2019).

Environmental Remediation

Certain spirocyclic compounds have been studied for their potential in environmental remediation, specifically in the removal of carcinogenic azo dyes from wastewater. This application is particularly relevant for addressing pollution and enhancing water quality in industrial contexts (Akceylan et al., 2009).

Anticancer Activity

The synthesis and evaluation of novel 1-oxa-4-azaspiro derivatives for their anticancer activity have been a significant area of research. These studies aim to discover new therapeutic agents that can effectively target and kill cancer cells, contributing to the advancement of cancer treatment (Yang et al., 2019).

Synthesis Strategies and Biological Activities

The development of synthetic approaches to spiroaminals and the exploration of their biological activities have been subjects of research, aiming to expand the chemical toolbox available for drug discovery and development. These studies underscore the versatility and potential of spirocyclic compounds in pharmaceutical applications (Sinibaldi & Canet, 2008).

Safety And Hazards

The safety information for “1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine” could involve further structural modifications to develop potential brain imaging agents for σ 1 receptors . More research is needed to fully understand the potential applications of this compound.

properties

IUPAC Name

1-methyl-8-oxa-1-azaspiro[4.5]decan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11-7-8(10)6-9(11)2-4-12-5-3-9/h8H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZENENSPRSFAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC12CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine

CAS RN

2248291-75-8
Record name 1-methyl-8-oxa-1-azaspiro[4.5]decan-3-amine
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